2-Thiouridine

Aminoacyl-tRNA synthetase kinetics tRNA binding affinity Pre-steady state kinetics

2-Thiouridine (s²U) is the only sulfur-modified nucleoside that thermodynamically stabilizes RNA duplexes (ΔTm +4°C) while restricting sugar puckering to C3′-endo for A-form helices. Unlike 4-thiouridine (s⁴U), which destabilizes RNA, s²U uniquely enhances base-pairing specificity—critical for siRNA/ASO therapeutics requiring nuclease resistance without compromising strand separation. With validated antiviral activity against DENV, SARS-CoV-2, and CHIKV (EC₅₀ low µM), and a quantifiable oxidative desulfuration readout (s²U→H²U), this compound is indispensable for translational fidelity assays and viral RdRp inhibitor screening. Procure ≥98% purity 2-Thiouridine exclusively for research applications demanding precision modification of nucleic acid structure and function.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 20235-78-3
Cat. No. B016713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiouridine
CAS20235-78-3
Synonyms1-β-D-Ribofuranosyl-2-thiouracil; 
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
InChIKeyGJTBSTBJLVYKAU-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

2-Thiouridine (s²U) for Procurement and Research: A Precision Sulfur-Modified Nucleoside for Enhanced Nucleic Acid Stability and Selectivity


2-Thiouridine (CAS 20235-78-3), a sulfur-modified nucleoside analog of uridine wherein the oxygen atom at the C2 position is replaced by sulfur, is a key post-transcriptional modification found predominantly at the wobble position (U34) of transfer RNA (tRNA) across all domains of life [1]. This single-atom substitution (O → S) fundamentally alters the physicochemical and structural properties of the nucleoside, imparting enhanced thermodynamic stability to RNA duplexes, a preferential C3′-endo sugar ring pucker, and improved base-pairing specificity for adenosine over guanosine [2]. As a purine nucleoside analog, 2-thiouridine exhibits broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis in lymphoid malignancies, though its differentiation as a research tool lies in its capacity to modulate RNA structure and function with high precision [3].

2-Thiouridine Procurement: Why Unmodified Uridine or 4-Thiouridine Cannot Replicate the Functional and Stability Gains of the 2-Thio Modification


Generic substitution of 2-thiouridine with unmodified uridine, 4-thiouridine, or other sulfur-modified analogs fails to reproduce the compound's unique performance profile due to distinct structural, thermodynamic, and biological consequences. The exocyclic sulfur at the C2 position (rather than C4) dramatically restricts sugar ring conformation, favoring the C3′-endo pucker essential for A-type RNA helices and enhancing base-pairing specificity [1]. 4-Thiouridine (s⁴U), despite being a sulfur-modified analog, exhibits markedly different properties: it is photoactivatable and utilized for RNA-protein crosslinking (PAR-CLIP), but actually *destabilizes* RNA duplexes compared to unmodified uridine, whereas 2-thiouridine significantly *stabilizes* them . Similarly, 2-selenouridine (Se²U) and 2-oxo (native U) variants exhibit a different thermodynamic stability hierarchy (U < Se²U < S²U), underscoring that chalcogen identity and position critically dictate duplex properties [2]. Furthermore, the oxidative desulfuration pathway of 2-thiouridine produces 4-pyrimidinone riboside (H²U) rather than uridine, a chemical fate that cannot be replicated by any other analog and has profound implications for experimental design under oxidative stress conditions [3]. The following quantitative evidence demonstrates precisely where 2-thiouridine provides verifiable, meaningful differentiation.

2-Thiouridine Evidence-Based Differentiation: Quantitative Performance Metrics Against Key Comparators


10-Fold Improvement in tRNA Binding Affinity to GlnRS via Exocyclic Sulfur Moiety

The exocyclic sulfur moiety of 2-thiouridine (s²U) at the wobble position (U34) of tRNA¹ᴳˡⁿ improves binding affinity to glutaminyl-tRNA synthetase (GlnRS) by 10-fold compared to unmodified tRNA transcript [1]. This direct head-to-head comparison using native E. coli tRNA¹ᴳˡⁿ, synthetic tRNA containing s²U³⁴ as the sole modification, and unmodified wild-type transcripts demonstrates that the 2-thio modification alone accounts for a full order-of-magnitude improvement in enzyme binding, independent of additional modifications such as the 5-carboxyaminomethyl (cmnm⁵) moiety [1].

Aminoacyl-tRNA synthetase kinetics tRNA binding affinity Pre-steady state kinetics

5-Fold Increase in GTP Hydrolysis Rate by EF-Tu During Ribosomal A-Site Binding

The presence of the s²U modification at the wobble position of tRNA increases the rate of GTP hydrolysis by E. coli elongation factor Tu (EF-Tu) by 5-fold during codon-anticodon interaction at the ribosomal A-site, relative to unmodified tRNA transcript [1]. This direct comparative measurement demonstrates that the 2-thio modification accelerates a critical, rate-limiting step in translation elongation, thereby enhancing overall translational efficiency and reducing the probability of frameshifting errors [1].

Translation elongation Ribosome kinetics EF-Tu GTPase activity

Enhanced siRNA Duplex Thermostability: ΔTm = +3.9°C Over Unmodified Uridine

Introduction of a single 2-thiouridine (s²U) modification into the central region of the antisense strand of an siRNA duplex increases the melting temperature (Tm) by 3.9°C compared to an otherwise identical unmodified uridine-containing duplex [1]. In contrast, the same study showed that pseudouridine (Ψ) modification produced a Tm increase of 6.6°C, while dihydrouridine (D) behaved similarly to a wobble base pair and led to duplex destabilization [1]. This cross-study comparable data positions s²U as a moderate stabilizer that enhances siRNA structural integrity without the excessive stabilization that might impede RISC loading or strand separation required for gene silencing activity [1].

siRNA therapeutics RNA duplex thermostability Gene silencing

Thermodynamic Stability Hierarchy for RNA Duplexes: S²U > Se²U > U (ΔTm = +4.1°C for S²U vs U)

A systematic comparative study of RNA duplexes containing seventeen base pairs demonstrated that chalcogen identity at the 2-position modulates duplex stability with opposing adenosine in the following quantitative order: uridine (U) < 2-selenouridine (Se²U) < 2-thiouridine (S²U) [1]. The S²U modification provided a ΔTm increase of 4.1°C relative to unmodified U, while Se²U provided an intermediate stabilization [1]. Importantly, the study further showed that base pairing specificity for A over G follows the same order (U < Se²U < S²U), establishing S²U as the superior choice for applications requiring stringent discrimination against G-U wobble pairing [1].

RNA duplex thermostability Chalcogen substitution Wobble base pairing

Broad-Spectrum Antiviral Activity Against Positive-Strand RNA Viruses (DENV, SARS-CoV-2, CHIKV) with EC₅₀ = 27.88 µM Against CHIKV

2-Thiouridine (s²U) was identified as a broad-spectrum antiviral ribonucleoside analog with activity against multiple positive-sense single-stranded RNA (ssRNA+) viruses, including dengue virus (DENV), SARS-CoV-2 (including Omicron subvariants), Zika virus, yellow fever virus, Japanese encephalitis virus, West Nile virus, and Chikungunya virus (CHIKV) [1]. Against CHIKV, s²U exhibited an EC₅₀ value of 27.88 µM in cell-based assays, comparable to other antiviral nucleoside analogs evaluated in the same study (e.g., PIP EC₅₀ = 6.68 µM, PZA EC₅₀ = 36.26 µM) [2]. In vivo, s²U treatment significantly decreased viral load and improved survival rates in DENV2- and SARS-CoV-2-infected mouse models, demonstrating translation from in vitro potency to animal efficacy [1].

Antiviral screening RNA-dependent RNA polymerase inhibition Positive-strand RNA viruses

Oxidative Desulfuration Yields 4-Pyrimidinone Riboside (H²U), Not Uridine: A Unique Chemical Fate with Functional Consequences

Under oxidative stress conditions, 2-thiouridine (alone or within an RNA chain) undergoes desulfuration to predominantly yield 4-pyrimidinone riboside (H²U), rather than reverting to unmodified uridine [1]. This transformation is catalyzed by cytochrome c in the presence of hydrogen peroxide, with kinetics similar to Fenton-type catalytic desulfuration [2]. Differential scanning calorimetry experiments demonstrate that upon desulfuration to H²U, the preferred base pairing of s²U with adenosine is completely lost; instead, H²U preferentially base pairs with guanosine [1]. This chemical switch alters codon-anticodon recognition and has been shown to impair the function of 2-thiouridine-containing tRNAs in eukaryotic cells with disturbed antioxidant system homeostasis [3].

Oxidative stress tRNA modification Nucleoside desulfuration

Optimal Procurement and Use Cases for 2-Thiouridine: Where the Quantitative Differentiation Delivers Maximum Value


siRNA and Antisense Oligonucleotide (ASO) Therapeutics: Enhanced Duplex Stability and Reduced Off-Target Effects

Procure 2-thiouridine for incorporation into siRNA or ASO therapeutics where moderate thermostabilization (ΔTm = +3.9°C to +4.1°C) improves shelf-life and nuclease resistance without compromising RISC loading or strand separation [1][2]. The sulfur atom's larger atomic radius and higher polarizability inhibit mismatched base pair formation, improving selectivity and reducing off-target gene silencing . For internal duplex positions, a single s²U substitution provides optimal selectivity enhancement [3].

Structural Biology and Biophysics of Translation: Probing tRNA-Synthetase and Ribosome Interactions

Use 2-thiouridine-modified tRNA constructs to investigate the molecular basis of translational fidelity and efficiency. The 10-fold improvement in GlnRS binding affinity and 5-fold increase in EF-Tu GTP hydrolysis rate enable precise kinetic measurements and structural studies of the translation machinery [1]. The well-characterized C3′-endo sugar pucker induced by s²U facilitates high-resolution structural determination by X-ray crystallography or cryo-EM [3].

Broad-Spectrum Antiviral Drug Discovery: Targeting RNA-Dependent RNA Polymerase of ssRNA+ Viruses

Employ 2-thiouridine as a validated tool compound for screening and characterizing inhibitors of viral RNA-dependent RNA polymerase (RdRp) from positive-strand RNA viruses, including DENV, SARS-CoV-2, and CHIKV [1]. With demonstrated in vivo efficacy in mouse models and EC₅₀ values in the low micromolar range, s²U serves as a benchmark for evaluating new antiviral candidates and for mechanistic studies of viral replication [1].

Oxidative Stress and Redox Biology Studies: A Probe for Investigating tRNA Damage Pathways

Utilize 2-thiouridine as a specific molecular probe to study oxidative damage to tRNA in cellular models of oxidative stress, aging, and disease. The unique desulfuration pathway (s²U → H²U) and the consequent switch in base pairing preference from A to G provide a measurable, quantifiable readout of oxidative insult to the translation machinery [1][2]. This application is particularly relevant for research into mitochondrial dysfunction, neurodegenerative diseases, and cancer biology where oxidative stress is implicated.

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